N-(3-Chloro-2-methylbenzyl)pentan-1-amine
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Overview
Description
N-(3-Chloro-2-methylbenzyl)pentan-1-amine is an organic compound with the molecular formula C12H18ClN It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom at the 3-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylbenzyl)pentan-1-amine typically involves the reaction of 3-chloro-2-methylbenzyl chloride with pentan-1-amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylbenzyl)pentan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under suitable conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
N-(3-Chloro-2-methylbenzyl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylbenzyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl substituents on the benzyl ring can influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylbenzyl)amine: Lacks the pentan-1-amine moiety, resulting in different chemical and biological properties.
N-(3-Chlorobenzyl)pentan-1-amine: Lacks the methyl group, which can affect its reactivity and interactions.
N-(2-Methylbenzyl)pentan-1-amine: Lacks the chlorine atom, leading to variations in its chemical behavior.
Uniqueness
N-(3-Chloro-2-methylbenzyl)pentan-1-amine is unique due to the presence of both chlorine and methyl substituents on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-chloro-2-methylphenyl)methyl]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-3-4-5-9-15-10-12-7-6-8-13(14)11(12)2/h6-8,15H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSPWXQHJOKUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=C(C(=CC=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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